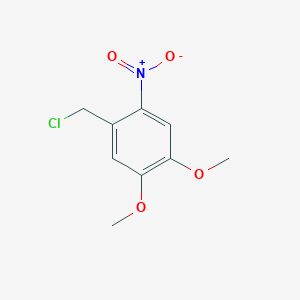

1-(氯甲基)-4,5-二甲氧基-2-硝基苯

概览

描述

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research might also be mentioned.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve discussing the molecular geometry, bond lengths and angles, hybridization states of the atoms, and presence of any functional groups. Techniques such as X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve discussing the reactions that the compound undergoes. This could include substitution reactions, addition reactions, or any other relevant chemical reactions.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科研应用

杀真菌性能

1-(氯甲基)-4,5-二甲氧基-2-硝基苯等相关化合物已被用于合成某些(苯硫基)乙酰羟肟酸。这些化合物已经表现出对黑曲霉和根腐菌等真菌有显著的杀真菌性能,因此在农业和制药研究中备受关注 (Zayed et al., 1965)。

电合成

电化学研究已探讨了在碳阴极上还原1-(2-氯乙基)-2-硝基苯等化合物的过程。这些发现对于各种化合物的电合成具有重要意义,为了解这些硝基苯衍生物的电化学行为和潜在的工业应用提供了见解 (Du & Peters, 2010)。

结构分析

硝基苯衍生物的分子结构,包括类似于1-(氯甲基)-4,5-二甲氧基-2-硝基苯的化合物,一直是结构化学领域的研究课题。X射线晶体学已被用于确认这些化合物的结构,这对于理解它们的化学行为和潜在应用至关重要 (Sweeney et al., 2018)。

化学合成

对包括磺化、硝化和水解等过程在内的各种硝基苯衍生物的化学合成已经得到广泛研究。这些研究有助于开发更高效的合成方法,用于类似于1-(氯甲基)-4,5-二甲氧基-2-硝基苯这样的化合物的生产,这些化合物在多种化学产品的生产中至关重要 (Chun-xia, 2011)。

光化学反应

对有机晶体的光化学反应进行研究,包括含有硝基化合物的晶体,对于理解1-(氯甲基)-4,5-二甲氧基-2-硝基苯等化合物的反应性具有重要意义。这些研究在光化学领域具有重要意义,可能影响光响应材料的发展 (Padmanabhan等,1987)。

吸附研究

使用来自松木锯末的活性热解碳研究了4-氯-2,5-二甲氧基硝基苯等化合物的吸附行为。这项研究对环境应用具有相关性,特别是在去除水溶液中的污染物方面 (Xiao et al., 2014)。

与胺的反应

对二氯二硝基苯等化合物与胺的反应进行研究,可以揭示1-(氯甲基)-4,5-二甲氧基-2-硝基苯在有机合成中的化学反应性和潜在应用 (Menezes等,2007)。

氧化

对硝基苯选择性氧化为硝基酚的研究,催化剂为多酸盐,代表了一个重要的研究领域。这个涉及选择性区域氧化的过程对于理解和改进硝基苯衍生物的反应性具有重要意义,包括与1-(氯甲基)-4,5-二甲氧基-2-硝基苯相关的化合物 (Khenkin et al., 2005)。

反铁磁交换

在化合物中研究反铁磁交换相互作用,如2,4-二甲氧基-1,3,5-苯三基三(N-叔丁基亚硝基)提供了对硝基苯衍生物的磁性特性的见解。这样的研究对于开发具有特定磁性特性的材料至关重要,潜在包括1-(氯甲基)-4,5-二甲氧基-2-硝基苯(Fujita et al., 1996)的衍生物。

环境修复

通过零价铁金属对硝基芳香化合物的还原研究,包括硝基苯,对于环境修复具有重要意义。了解还原途径和动力学可以帮助开发处理受污染地下水的方法,其中可能包括与1-(氯甲基)-4,5-二甲氧基-2-硝基苯(Agrawal & Tratnyek, 1996)相关的化合物。

微生物降解

通过假单胞菌酸耐酸株XII对1-氯-4-硝基苯的微生物降解研究,突显了氯硝基苯的生物修复潜力。这样的研究对于环境生物技术至关重要,提供了对类似化合物如1-(氯甲基)-4,5-二甲氧基-2-硝基苯(Shah, 2014)的生物降解的见解。

Safety And Hazards

This would involve discussing any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.

未来方向

This would involve discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the primary scientific literature or authoritative databases. If you have a different compound or a more specific question about this compound, feel free to ask!

性质

IUPAC Name |

1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNUGLFVZJARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541142 | |

| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

CAS RN |

15862-94-9 | |

| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)